molecular formula C10H12ClNO3 B7798928 2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride CAS No. 6310-42-5

2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride

Cat. No.: B7798928
CAS No.: 6310-42-5
M. Wt: 229.66 g/mol
InChI Key: QSZYKVGEOKNNOP-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride (CAS No. 54631-37-7) is a chiral amino acid derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . Its structure features:

  • A phenyl group at the 4-oxo position.
  • A carboxylic acid group and an amino group at the 2-position, forming an α-amino acid backbone.
  • A hydrochloride salt, enhancing its solubility in polar solvents .

This compound is stereochemically defined, with the (S)-configuration at the chiral center, which is critical for its biological interactions . It is used in pharmaceutical research, particularly as a precursor or impurity standard in drug synthesis (e.g., carfilzomib-related compounds) .

Properties

IUPAC Name

2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYKVGEOKNNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639977
Record name 2-Amino-4-oxo-4-phenylbutanoic acid--hydrogen chloride (1/1)
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Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-42-5, 54631-37-7
Record name NSC41591
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Record name 2-Amino-4-oxo-4-phenylbutanoic acid--hydrogen chloride (1/1)
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Record name 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride
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Preparation Methods

Protection and Anhydride Formation

L-Aspartic acid is first converted into an amine-protected derivative using formic acid and acetic anhydride in a 1:1 to 1:4 weight ratio. Dehydration at 40–50°C for 3–10 hours yields an aspartic anhydride intermediate (Formula VI). This step ensures chirality retention while preventing unwanted side reactions.

Friedel-Crafts Acylation

The anhydride undergoes Friedel-Crafts acylation with benzene in the presence of AlCl₃ (371 g per 133.1 g anhydride) at 60–70°C for 2 hours. This step introduces the phenyl group, forming a ketone intermediate. The use of AlCl₃ as a Lewis acid is critical for achieving regioselectivity.

Deprotection and Reduction

The protecting group is removed via 3N hydrochloric acid treatment at 70°C for 3 hours, yielding an amine salt (Formula VII). Subsequent reduction with hydrogen gas and Pd/C at 20–30°C for 20–60 hours produces the target compound. The final hydrochloride salt is obtained by cooling the reaction mixture to 0°C, achieving a 70% overall yield.

Optimization of 2-Oxo-4-phenylbutanoic Acid (OPBA) Synthesis

OPBA serves as a key precursor. A study using response surface methodology (RSM) and a 4-factor central-composite rotatable design (CCRD) identified optimal conditions for OPBA synthesis.

Reaction Parameters

  • Temperature : 65°C

  • Time : 6 hours

  • Solvent : Dried tetrahydrofuran (THF)

  • Base : Sodium methoxide

Under these conditions, OPBA yield reaches 98%, with a purity >99%. The choice of THF over diglyme reduces side reactions, while sodium methoxide outperforms sodium hydride in cost and reactivity.

Table 1: Parameter Effects on OPBA Yield

FactorOptimal ValueContribution to Yield
Temperature65°C+32%
Reaction Time6 hours+28%
Solvent (THF)+22%
Base (NaOCH₃)+18%

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldEnantiomeric ExcessScalabilityCost Efficiency
Chemical Synthesis70%>99%HighModerate
OPBA Optimization98%N/AMediumHigh
Enzymatic>95%99%Low-MediumHigh

The chemical synthesis route remains dominant for industrial-scale production due to its robustness. However, enzymatic methods offer superior stereocontrol and are preferable for niche applications.

Physical and Chemical Data

The hydrochloride form exhibits a molecular weight of 229.66 g/mol (C₁₀H₁₂ClNO₃) and solubility in DMSO (10 mM stock solution). Storage at 2–8°C ensures stability, with a melting point exceeding 300°C .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is in the treatment and prevention of neurodegenerative diseases. Research has shown that derivatives of this compound act as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the kynurenine metabolic pathway. This pathway is crucial because it produces neuroactive compounds that can influence neurological health.

Case Study: Inhibition of Kynureninase and Kynurenine-3-Hydroxylase
A study demonstrated that FCE 27377 effectively inhibits kynureninase activity, which is linked to the production of neurotoxic metabolites. The results are summarized in Table 1.

CompoundConcentration (μM)% Inhibition (Kynureninase)% Inhibition (Kynurenine-3-Hydroxylase)
FCE 273771004675
FCE 2737710008696

These findings suggest that FCE 27377 could be beneficial in treating conditions such as Alzheimer's disease , Parkinson's disease , and Huntington's chorea by reducing the levels of harmful metabolites like quinolinic acid, which is associated with excitotoxicity and neurodegeneration .

Synthesis of Pharmaceutical Intermediates

Another significant application of this compound lies in its role as an intermediate in synthesizing various pharmaceutical compounds. It has been identified as a precursor for angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension and heart failure.

Synthesis Pathway Example
The synthesis process involves the conversion of L-aspartic acid to produce high yields of pure (S)-2-amino-4-phenylbutyric acid, which can then be transformed into various ACE inhibitors. This method enhances the efficiency of producing these essential drugs .

Optical Resolution and Chiral Synthesis

The compound also plays a role in optical resolution processes, particularly in synthesizing chiral amino acids such as D-Homophenylalanine. The use of tartaric acid for optical resolution has been explored, demonstrating the compound's versatility in producing enantiomerically pure products essential for pharmaceutical applications.

Optical Resolution Case Study
Research indicates that ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate can be resolved using tartaric acid, leading to practical applications in synthesizing D-Homophenylalanine . This highlights the importance of FCE 27377 as a building block for creating complex chiral molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally analogous molecules:

Compound Name Molecular Formula Key Functional Groups Similarity Score* Key Differences
(S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl C₁₀H₁₂ClNO₃ α-amino, 4-oxo, phenyl, HCl 1.00 (Reference) Reference compound
4-Acetyl-L-phenylalanine Hydrochloride C₁₁H₁₄ClNO₃ α-amino, acetyl, phenyl, HCl 0.98 Acetyl replaces 4-oxo group
2-Oxo-4-phenylbutyric acid C₁₀H₁₀O₃ 2-oxo, phenyl, carboxylic acid 0.85 Lacks amino group and HCl
2-Amino-4-ethoxy-4-oxobutanoic acid HCl C₆H₁₃ClNO₃ α-amino, 4-ethoxy, HCl 0.80 Ethoxy replaces phenyl; shorter chain
Benzydamine Hydrochloride C₁₉H₂₃ClN₂O Benzylamine, HCl, tertiary amine <0.70 Larger aromatic system; no amino acid backbone


*Similarity scores derived from structural and functional group alignment .

Physicochemical Properties

  • Solubility: The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., 2-oxo-4-phenylbutyric acid, which is less polar) .
  • Stability: The 4-oxo group may render the compound prone to keto-enol tautomerism, unlike 4-acetyl derivatives, which are more stable due to resonance in the acetyl group .
  • Stereochemical Impact : The (S)-configuration distinguishes it from racemic mixtures, influencing binding affinity in enzyme-targeted applications .

Research Findings and Industrial Data

  • Synthesis : Biosynth Carbosynth offers the compound at $287/2g, reflecting its high purity (>95%) and demand in research .
  • Regulatory Considerations : Requires storage at low temperatures and protection from light due to the labile 4-oxo group .
  • Analytical Methods : Characterized via HPLC, MS, and HNMR, with distinct spectral signatures differentiating it from analogs like 2-oxo-4-phenylbutyric acid .

Biological Activity

2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride, also known as (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of an amino group, a keto group, and a phenyl moiety. This structure allows for various interactions with biological molecules, influencing its activity in metabolic pathways and enzyme interactions.

Property Description
Molecular Formula C₁₁H₁₃ClN₁O₃
Molecular Weight 245.68 g/mol
CAS Number 6310-42-5
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity. This inhibition affects cellular processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapy. Additionally, due to its structural similarity to L-DOPA, it may influence neurotransmission pathways.

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer cells. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Animal Models : In vivo studies using mouse models of tumors showed that administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings support the potential use of this compound in clinical settings for cancer treatment.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored due to its ability to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolism of kynurenine. Inhibition of this enzyme may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

A study highlighted the protective effects against oxidative stress in neuronal cells, suggesting that this compound could mitigate neuronal damage associated with neurodegenerative disorders .

Safety Profile

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. It has been classified as harmful if swallowed and can cause skin irritation . Further studies are necessary to evaluate its long-term safety and potential side effects in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride
Reactant of Route 2
2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride

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